3-(3,4-Dimethylphenyl)propanoyl chloride

Description

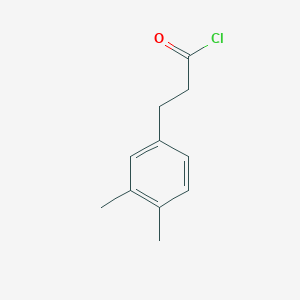

3-(3,4-Dimethylphenyl)propanoyl chloride is an acyl chloride derivative characterized by a propanoyl chloride backbone (CH₂CH₂COCl) attached to a 3,4-dimethyl-substituted phenyl ring. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 196.68 g/mol. The methyl substituents at the 3- and 4-positions of the phenyl ring confer enhanced lipophilicity compared to unsubstituted or electron-withdrawing substituted analogs. This compound is typically synthesized via the reaction of 3-(3,4-dimethylphenyl)propanoic acid with thionyl chloride (SOCl₂), a common method for acyl chloride preparation . Its primary applications include serving as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and specialty polymers, where its reactivity as an acylating agent is exploited.

Properties

CAS No. |

26801-37-6 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)propanoyl chloride |

InChI |

InChI=1S/C11H13ClO/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

XZCZIHWDJYONPA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)CCC(=O)Cl)C |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,4-dimethylphenyl)propanoyl chloride with three analogous acyl chlorides, focusing on molecular properties, reactivity, and substituent effects.

Table 1: Key Properties of this compound and Analogous Compounds

Note: logP values for compounds without experimental data are estimated using fragment-based methods. PSA (Polar Surface Area) values are consistent across acyl chlorides (17.07 Ų) except for methoxy-substituted derivatives due to the oxygen atom in the methoxy group .

Reactivity and Stability

- Electrophilicity: The electron-donating methyl groups in this compound slightly stabilize the carbonyl group through conjugation, reducing its electrophilicity compared to the bromine-substituted analog (logP = 3.14, higher electrophilicity due to electron-withdrawing Br) . This makes the methyl-substituted compound less reactive in nucleophilic acyl substitution (e.g., hydrolysis, aminolysis) than the bromo analog but more reactive than the methoxy-substituted derivative.

- In contrast, the unsubstituted 3-phenylpropanoyl chloride lacks such hindrance, enabling faster reaction kinetics.

- Side Reactions: Unlike phenolic or hydroxyl-substituted analogs (e.g., compounds in ), the methyl groups in this compound are unlikely to participate in redox or oxidative condensation side reactions under standard acylation conditions. For example, demonstrates that phenolic substrates can undergo unexpected dimerization or quinone formation when treated with thionyl chloride, a risk mitigated in the methyl-substituted compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.